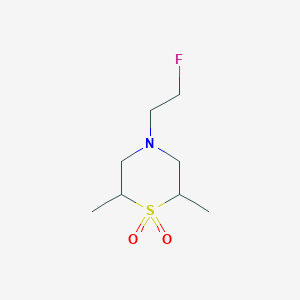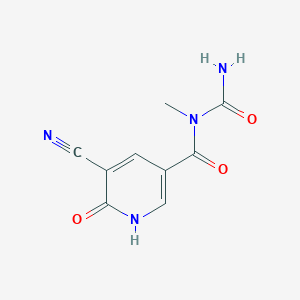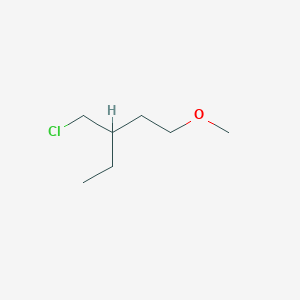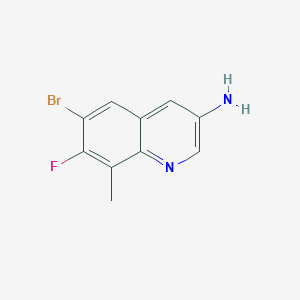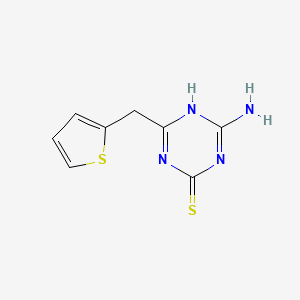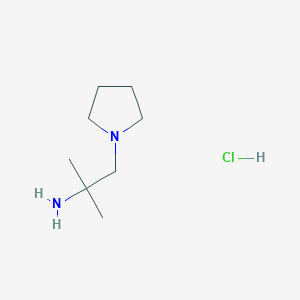
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride: is a chemical compound with the molecular formula C8H18N2·HCl . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in various scientific fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride typically involves the reaction of 2-methylpropan-2-amine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is often purified through techniques such as fractional distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
Comparison with Other Similar Compounds: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride can be compared with other pyrrolidine derivatives, such as:
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: The free base form without the hydrochloride salt.
N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: A similar compound with a different substitution pattern on the nitrogen atom.
Uniqueness: The presence of the hydrochloride salt in this compound enhances its solubility and stability, making it more suitable for certain applications compared to its free base form .
Comparación Con Compuestos Similares
- 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
- N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
- 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine oxides .
Propiedades
Fórmula molecular |
C8H19ClN2 |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
2-methyl-1-pyrrolidin-1-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2,9)7-10-5-3-4-6-10;/h3-7,9H2,1-2H3;1H |
Clave InChI |
SYCWHLMBRLFYLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
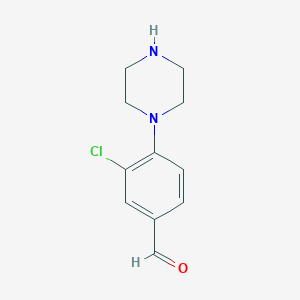
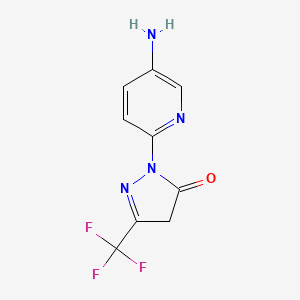
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
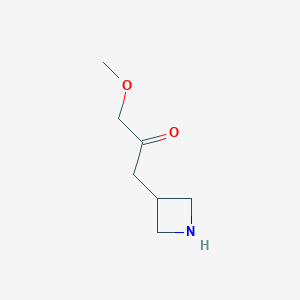
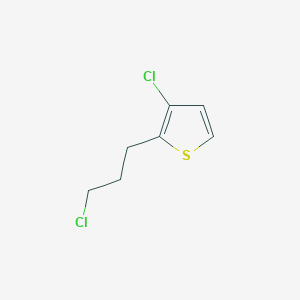
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
